molecular formula C14H15NO3 B13719031 5-(4-Butylphenyl)isoxazole-3-carboxylic acid

5-(4-Butylphenyl)isoxazole-3-carboxylic acid

Cat. No.: B13719031
M. Wt: 245.27 g/mol
InChI Key: KIWBDSRGNSJUPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-(4-Butylphenyl)isoxazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of alkynes with nitrile oxides, which can be catalyzed by copper (I) or ruthenium (II) catalysts . Another approach is the microwave-assisted solid-phase synthesis, which offers a more eco-friendly and efficient route . Industrial production methods often employ these catalytic processes due to their high yields and scalability.

Mechanism of Action

The mechanism of action of 5-(4-Butylphenyl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to biological targets based on its chemical diversity, leading to various biological effects . For example, it can inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

5-(4-butylphenyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-2-3-4-10-5-7-11(8-6-10)13-9-12(14(16)17)15-18-13/h5-9H,2-4H2,1H3,(H,16,17)

InChI Key

KIWBDSRGNSJUPF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC(=NO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.